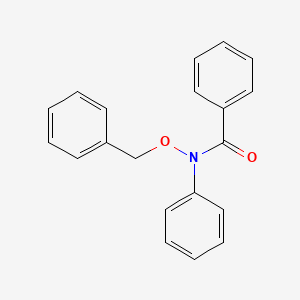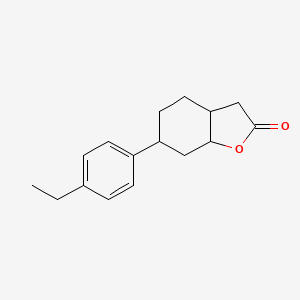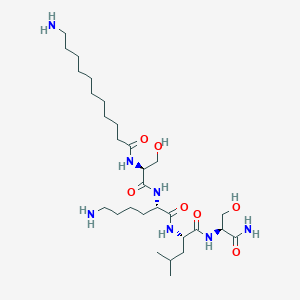
N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide is a complex peptide compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes an 11-aminoundecanoyl group attached to a sequence of amino acids: L-serine, L-lysine, L-leucine, and L-serinamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide involves multiple steps, starting with the preparation of 11-aminoundecanoic acid. This precursor can be synthesized from vernolic acid through a series of reactions, including saponification, hydrogenation, oxidation, and catalytic reduction . The resulting 11-aminoundecanoic acid is then coupled with the amino acids L-serine, L-lysine, L-leucine, and L-serinamide using peptide synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis methods, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods allow for the efficient and scalable production of complex peptides, including this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: The amino groups in the compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield corresponding oxides, while reduction may result in modified functional groups.
Applications De Recherche Scientifique
N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a model peptide for studying protein interactions and functions.
Medicine: The compound has potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: It can be used in the production of specialized materials, such as biopolymers and organogelators.
Mécanisme D'action
The mechanism of action of N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide involves its interaction with specific molecular targets and pathways. The compound’s amino acid sequence allows it to bind to proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(11-Aminoundecanoyl)-L-seryl-L-lysyl-L-leucyl-L-serinamide include other peptide-based molecules with similar amino acid sequences or functional groups. Examples include:
- N-(11-Aminoundecanoyl)-L-seryl-N-(2-cyclohexylethyl)-L-lysinamide
- N-(11-Aminoundecanoyl)-L-seryl-N-(3-cyclohexylpropyl)-L-lysinamide
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the 11-aminoundecanoyl group
Propriétés
Numéro CAS |
190732-18-4 |
|---|---|
Formule moléculaire |
C29H57N7O7 |
Poids moléculaire |
615.8 g/mol |
Nom IUPAC |
11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide |
InChI |
InChI=1S/C29H57N7O7/c1-20(2)17-22(28(42)36-23(18-37)26(32)40)35-27(41)21(13-10-12-16-31)34-29(43)24(19-38)33-25(39)14-9-7-5-3-4-6-8-11-15-30/h20-24,37-38H,3-19,30-31H2,1-2H3,(H2,32,40)(H,33,39)(H,34,43)(H,35,41)(H,36,42)/t21-,22-,23-,24-/m0/s1 |
Clé InChI |
NYJZEDMFLXXNRP-ZJZGAYNASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)CCCCCCCCCCN |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)CCCCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


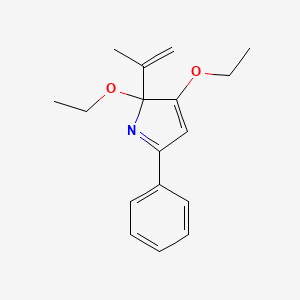
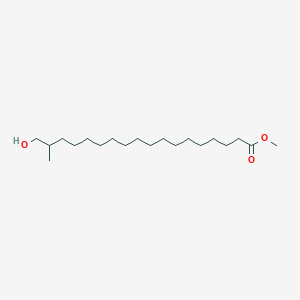
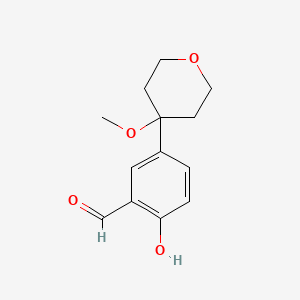



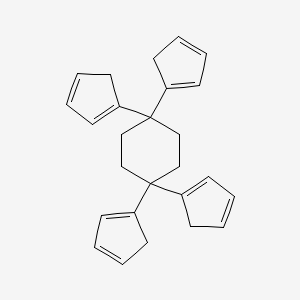
![Methane, trifluoro[(iodomethyl)sulfonyl]-](/img/structure/B15163711.png)

![Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-](/img/structure/B15163723.png)


